4-Amino-3-fluorobenzenethiol

描述

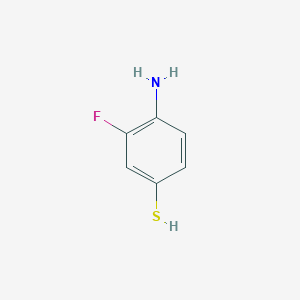

4-Amino-3-fluorobenzenethiol is an organic compound with the molecular formula C6H6FNS and a molecular weight of 143.18 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a thiol group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-3-fluorobenzenethiol typically involves the following steps :

Dissolution of Fluorobenzene: Fluorobenzene is dissolved in an organic solvent.

Addition of Ammonium Thiocyanate and Alkaline Catalyst: Ammonium thiocyanate and an alkaline catalyst are added to the solution.

Reaction: The mixture is heated to an appropriate temperature to facilitate the reaction.

Collection and Purification: The product is collected and purified to obtain this compound.

化学反应分析

4-Amino-3-fluorobenzenethiol undergoes various types of chemical reactions, including:

Oxidation:

Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Products: Oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids.

Reduction:

Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Products: Reduction reactions can convert the amino group to an amine or the thiol group to a sulfide.

Substitution:

Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Products: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

科学研究应用

Chemical Applications

Synthesis of Complex Molecules

4-Amino-3-fluorobenzenethiol serves as a valuable building block in organic synthesis. Its amino and thiol functional groups facilitate the formation of complex organic structures through various reactions, including nucleophilic substitutions and coupling reactions.

Catalysis

The compound can act as a ligand in catalytic processes, enhancing the efficiency of reactions involving transition metals. Its thiol group can stabilize metal centers, making it suitable for catalyzing a range of organic transformations.

Biological Applications

Proteomics Research

In proteomics, this compound is utilized for labeling and detecting biomolecules such as proteins and nucleic acids. The reactive thiol group forms stable covalent bonds with free cysteines in proteins, allowing for specific tagging and subsequent detection using techniques like fluorescence microscopy or mass spectrometry.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific biological activities of this compound are not extensively documented, its structural features imply potential interactions with biological targets, including enzymes and receptors .

Medical Applications

Drug Development

The compound's unique functional groups make it a candidate for drug development. Its ability to modify protein properties opens avenues for creating therapeutics targeting specific diseases. For instance, compounds derived from this compound have been explored in the context of antimicrobial resistance, where novel agents are urgently needed to combat resistant strains .

Industrial Applications

Material Science

In material science, this compound is investigated for developing new materials with tailored properties. Its incorporation into polymers or coatings can enhance characteristics such as durability and chemical resistance.

Affinity Chromatography

The compound is also employed in affinity chromatography for isolating biomolecules. By immobilizing this compound on solid supports like Sepharose beads, it selectively binds target biomolecules while minimizing non-specific interactions.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Features |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Building block for nucleophilic substitutions |

| Catalysis | Ligand for transition metals | |

| Biology | Proteomics research | Covalent labeling of proteins |

| Antimicrobial activity | Potential interactions with biological targets | |

| Medicine | Drug development | Modifying protein properties |

| Industry | Material science | Development of durable materials |

| Affinity chromatography | Selective isolation of biomolecules |

Table 2: Antimicrobial Activity Studies

| Compound Tested | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Methicillin-resistant Staphylococcus aureus | 0.5 |

| Compound B | Klebsiella pneumoniae | 64 |

作用机制

The mechanism of action of 4-Amino-3-fluorobenzenethiol involves its interaction with various molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and other biomolecules, affecting their structure and function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .

相似化合物的比较

4-Amino-3-fluorobenzenethiol can be compared with other similar compounds such as:

- 4-Amino-3-chlorobenzenethiol

- 4-Amino-3-bromobenzenethiol

- 4-Amino-3-iodobenzenethiol

Uniqueness:

生物活性

4-Amino-3-fluorobenzenethiol, a compound with the molecular formula C7H8FNOS, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH2), a fluorine atom (F), and a thiol group (-SH) attached to a benzene ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways:

- Antioxidant Activity : The thiol group can donate electrons, helping to neutralize free radicals and reduce oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic outcomes.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt microbial cell walls or interfere with metabolic processes.

Antimicrobial Activity

Research indicates that this compound has been investigated for its antimicrobial properties. For instance, one study demonstrated that derivatives of thiophenols, including this compound, showed significant antibacterial activity against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of the bacterial cell membrane and inhibition of essential metabolic enzymes.

Anticancer Potential

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .

Case Studies

-

Case Study on Antimicrobial Activity :

- In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial efficacy.

- Case Study on Anticancer Effects :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.

- Metabolism : It may undergo phase I metabolism involving oxidation or reduction reactions facilitated by cytochrome P450 enzymes.

- Excretion : Primarily eliminated via renal pathways after conjugation with glucuronic acid or sulfate.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, fluorine, thiol | Antimicrobial, anticancer |

| 2-Fluoroaniline | Fluorine on aniline | Moderate antimicrobial |

| Thiadiazole derivatives | Thiadiazole ring | Antimicrobial, anti-inflammatory |

属性

IUPAC Name |

4-amino-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOWDGRYXPTHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561215 | |

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15178-48-0 | |

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。